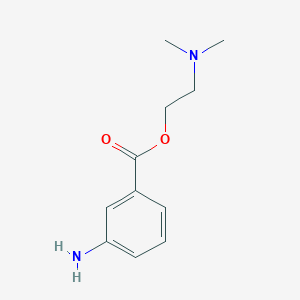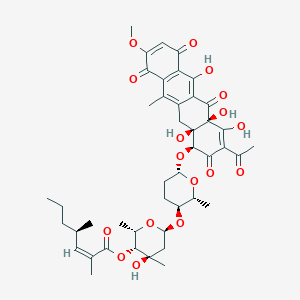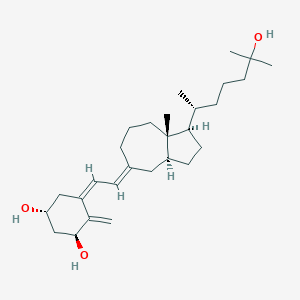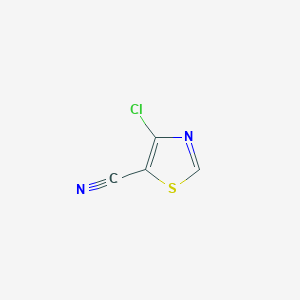
4-Chloro-5-cyanothiazole
Overview
Description
4-Chloro-5-cyanothiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of both chloro and cyano groups in the thiazole ring imparts unique chemical properties to this compound, making it a valuable intermediate in the synthesis of various biologically active molecules.
Mechanism of Action
Target of Action
4-Chloro-5-cyanothiazole is a thiazole derivative, a class of compounds known for their wide range of biological activities . Thiazoles are often part of a fused bicyclic core in active pharmaceutical ingredients (APIs) and contain multiple points of functionalization . .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes
Biochemical Pathways
Thiazole derivatives, in general, are known to influence a variety of biochemical pathways due to their diverse biological activities
Pharmacokinetics
An analysis of the physicochemical and pharmacokinetic properties related to ADMET was carried out for a series of novel thiazole derivatives
Result of Action
Thiazole derivatives have been associated with a number of biologically active qualities, including antiviral, antioxidant, anticonvulsant, antibacterial, antitumor, anticancer, antitubercular, anti-inflammatory, antifungal, antimicrobial, and antiproliferative activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-cyanothiazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiazole with chloroform and potassium cyanide in the presence of a base. The reaction is carried out under reflux conditions, leading to the formation of this compound as the main product.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a more scalable process. For example, the reaction of 2-aminothiazole with chloroform and potassium cyanide can be conducted in a continuous flow reactor, allowing for the efficient production of the compound on a larger scale. The use of advanced purification techniques, such as crystallization and distillation, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-cyanothiazole undergoes various chemical reactions, including nucleophilic substitution, electrophilic addition, and cyclization reactions. These reactions are facilitated by the presence of the chloro and cyano groups, which act as reactive sites for different reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chloro group with other nucleophiles, leading to the formation of substituted thiazole derivatives.
Electrophilic Addition: The cyano group can undergo electrophilic addition reactions with reagents like hydrogen chloride or bromine, resulting in the formation of halogenated thiazole derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions with various dienophiles, leading to the formation of fused thiazole rings.
Major Products: The major products formed from these reactions include substituted thiazole derivatives, halogenated thiazole compounds, and fused thiazole ring systems. These products have diverse applications in medicinal chemistry and material science.
Scientific Research Applications
4-Chloro-5-cyanothiazole has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex heterocyclic compounds, which are used as building blocks for various chemical reactions.
Biology: The compound is used in the development of biologically active molecules, including antimicrobial and anticancer agents.
Medicine: this compound derivatives have shown potential as therapeutic agents for the treatment of various diseases, including bacterial infections and cancer.
Industry: The compound is used in the production of specialty chemicals and advanced materials, such as dyes and pigments.
Comparison with Similar Compounds
2-Aminothiazole: Lacks the chloro and cyano groups, making it less reactive in certain chemical reactions.
4-Chlorothiazole: Contains only the chloro group, limiting its applications compared to 4-Chloro-5-cyanothiazole.
5-Cyanothiazole: Contains only the cyano group, which affects its reactivity and applications differently.
Properties
IUPAC Name |
4-chloro-1,3-thiazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClN2S/c5-4-3(1-6)8-2-7-4/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBXWKKRGNMGQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



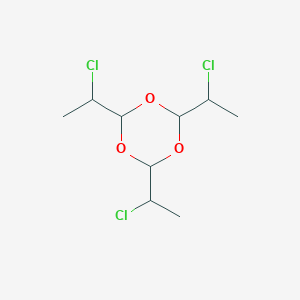



![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B115146.png)
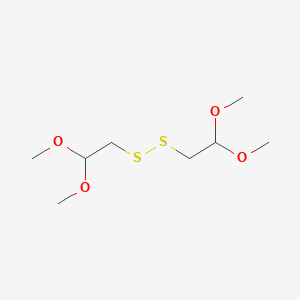

![7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B115153.png)
![4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid](/img/structure/B115154.png)
![methyl 2-[(Z)-9-hydroxy-4,6-dimethyl-7-oxo-9-(3,4,5-trichloro-1H-pyrrol-2-yl)non-8-en-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B115156.png)
